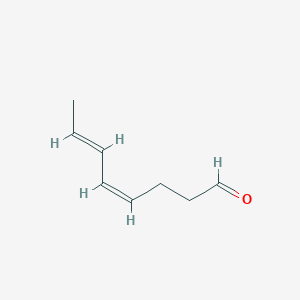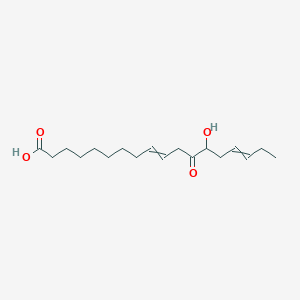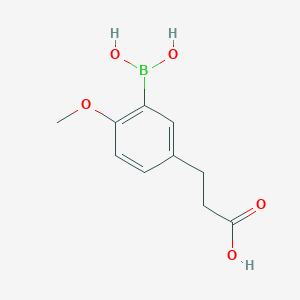
((E)-But-2-enyl)malonic Acid Dimethyl Ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
((E)-But-2-enyl)malonic Acid Dimethyl Ester: is an organic compound that belongs to the class of malonic acid esters. These esters are known for their versatility in organic synthesis, particularly in the formation of carbon-carbon bonds. The compound’s structure includes a malonic acid core with two ester groups and a but-2-enyl substituent, making it a valuable intermediate in various chemical reactions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of ((E)-But-2-enyl)malonic Acid Dimethyl Ester typically involves the alkylation of malonic acid dimethyl ester with an appropriate but-2-enyl halide. The reaction is usually carried out in the presence of a base, such as sodium ethoxide or potassium carbonate, to deprotonate the malonic ester and generate the enolate, which then undergoes nucleophilic substitution with the but-2-enyl halide .
Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. The process involves continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems for reagent addition and temperature control enhances the yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions:
Alkylation: The compound can undergo further alkylation reactions at the alpha position of the malonic ester.
Hydrolysis: Acidic or basic hydrolysis of the ester groups leads to the formation of malonic acid derivatives.
Decarboxylation: Upon heating, the compound can undergo decarboxylation to yield substituted acetic acids.
Common Reagents and Conditions:
Bases: Sodium ethoxide, potassium carbonate.
Acids: Hydrochloric acid, sulfuric acid.
Solvents: Ethanol, methanol, water.
Major Products Formed:
Substituted Acetic Acids: Formed through decarboxylation.
Malonic Acid Derivatives: Formed through hydrolysis.
Aplicaciones Científicas De Investigación
Chemistry: ((E)-But-2-enyl)malonic Acid Dimethyl Ester is used as a building block in organic synthesis, particularly in the synthesis of complex molecules through carbon-carbon bond formation .
Biology and Medicine: The compound’s derivatives are explored for their potential biological activities, including antimicrobial and anticancer properties. Researchers investigate these derivatives for their ability to interact with biological targets and pathways.
Industry: In the industrial sector, this compound is used in the synthesis of pharmaceuticals, agrochemicals, and specialty chemicals. Its role as an intermediate in the production of various compounds makes it valuable for large-scale chemical manufacturing .
Mecanismo De Acción
The mechanism of action of ((E)-But-2-enyl)malonic Acid Dimethyl Ester involves its ability to form enolates, which are highly reactive intermediates in organic synthesis. These enolates can participate in nucleophilic substitution reactions, leading to the formation of new carbon-carbon bonds. The compound’s reactivity is influenced by the electronic and steric effects of the but-2-enyl group, which can stabilize or destabilize the enolate intermediate .
Comparación Con Compuestos Similares
Diethyl Malonate: Another ester of malonic acid, commonly used in similar synthetic applications.
Ethyl Acetoacetate: Used in the acetoacetic ester synthesis, similar to malonic ester synthesis but yields ketones instead of carboxylic acids.
Uniqueness: ((E)-But-2-enyl)malonic Acid Dimethyl Ester is unique due to the presence of the but-2-enyl group, which provides additional reactivity and selectivity in synthetic applications. This substituent can influence the compound’s behavior in reactions, making it a versatile intermediate for the synthesis of complex molecules.
Propiedades
Fórmula molecular |
C9H14O4 |
|---|---|
Peso molecular |
186.20 g/mol |
Nombre IUPAC |
dimethyl 2-[(E)-but-2-enyl]propanedioate |
InChI |
InChI=1S/C9H14O4/c1-4-5-6-7(8(10)12-2)9(11)13-3/h4-5,7H,6H2,1-3H3/b5-4+ |
Clave InChI |
JFDGGUKORQBGCJ-SNAWJCMRSA-N |
SMILES isomérico |
C/C=C/CC(C(=O)OC)C(=O)OC |
SMILES canónico |
CC=CCC(C(=O)OC)C(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![tert-butyl N-[(2S,3S)-4-[amino-[(4-pyridin-2-ylphenyl)methyl]amino]-3-hydroxy-1-phenylbutan-2-yl]carbamate](/img/structure/B13410546.png)
![[2-(Hydroxyiminomethyl)phenyl]boronic acid](/img/structure/B13410550.png)

![[2-[(1S,2S,8S,9S,11S,12S,13R,19S)-19-fluoro-11-hydroxy-6,6,9,13-tetramethyl-16-oxo-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icos-17-en-8-yl]-2-oxoethyl] acetate](/img/structure/B13410558.png)

![[(3aR,5R,6S,6aR)-5-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-6-yl]oxy-tert-butyl-dimethylsilane](/img/structure/B13410577.png)



![Ethyl 4-[6-acetyl-3-[3-(4-acetyl-3-hydroxy-2-propylphenylthio)propoxy]-2-propylphenoxy]butyrate](/img/structure/B13410612.png)


